2-(3-Methoxyphenyl)sulfonylethanamine
Overview
Description
Scientific Research Applications
Synthesis and Molecular Structures
- The compound has been involved in the synthesis of new molecular structures, such as in the study by Herslöf & Martin (1987), where a conformationally defined serotonin homologue was synthesized using an intramolecular [4+2] cycloaddition process (Herslöf & Martin, 1987).
Analytical Profiles and Characterization
- De Paoli et al. (2013) analyzed psychoactive arylcyclohexylamines, including derivatives of "2-(3-Methoxyphenyl)sulfonylethanamine", providing insights into their analytical profiles and characterization in biological matrices (De Paoli et al., 2013).
Antitumor Applications
- Compounds derived from sulfonamide-focused libraries, including those related to "this compound", have been evaluated for their antitumor properties, as seen in research by Owa et al. (2002), highlighting their role in cell cycle inhibition and potential clinical applications (Owa et al., 2002).
Proton Exchange Membranes
- The compound's derivatives have been utilized in the development of new proton exchange membranes with potential applications in fuel cells, as demonstrated in the study by Wang et al. (2012), which focused on poly(arylene ether sulfone) membranes containing methoxyphenyl groups (Wang et al., 2012).
Antiestrogenic Activity
- The antiestrogenic activity of certain derivatives has been explored, with potential implications for the treatment of hormone-responsive cancers, as shown in research by Jones et al. (1979) (Jones et al., 1979).
Azetidinones Synthesis
- The compound has been involved in the synthesis of azetidinones, a class of compounds with significant biological and pharmacological potencies, as reported by Jagannadham et al. (2019) (Jagannadham et al., 2019).
Asymmetric Arylation
- The asymmetric arylation of N-sulfonyl indolylimines using derivatives of "this compound" has been developed for the preparation of optically active compounds, as detailed by Yang & Xu (2010) (Yang & Xu, 2010).
Properties
IUPAC Name |
2-(3-methoxyphenyl)sulfonylethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-8-3-2-4-9(7-8)14(11,12)6-5-10/h2-4,7H,5-6,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJVNSVUVAGORM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.